molecular formula C15H21BrN2O2 B1389986 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide CAS No. 1138443-26-1

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide

Cat. No.: B1389986
CAS No.: 1138443-26-1
M. Wt: 341.24 g/mol
InChI Key: VTIHCZBVLJQLIA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide typically involves the reaction of 3-amino-N,N-dipropylbenzamide with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and applications in various fields of research.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-3-8-18(9-4-2)15(20)12-6-5-7-13(10-12)17-14(19)11-16/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIHCZBVLJQLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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